1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine is a chemical compound with significant potential in medicinal chemistry and organic synthesis. It possesses the molecular formula and a molecular weight of 191.27 g/mol. This compound is classified as an amine, specifically a secondary amine due to the presence of two carbon substituents attached to the nitrogen atom.
The compound can be sourced from various chemical suppliers, including BenchChem, which lists it with a purity of approximately 95%. The compound's CAS Number is 1179177-79-7, facilitating its identification in chemical databases.
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine falls under the category of organic compounds, specifically those containing an amine functional group. Its structure includes a cyclopropyl group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.
The synthesis of 1-cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine typically involves several steps, including the formation of key intermediates. Various methods have been documented for its synthesis:
The technical details of the synthesis include specific reaction conditions such as temperature, solvent choice (often methanol or dichloromethane), and reaction time, which can vary based on the method used.
The molecular structure of 1-cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine can be represented using various structural formulas:
InChI=1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3
COC1=CC=CC(=C1)CC(C2CC2)N
These representations highlight the connectivity between atoms in the molecule.
The compound has a melting point that is typically determined through experimental methods but is not widely reported in literature. Its solubility characteristics in various solvents are also crucial for practical applications.
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine can participate in several chemical reactions:
The reaction conditions for these transformations often involve specific temperatures and solvents that optimize yields and selectivity.
The physical properties of 1-cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine include:
Chemical properties include:
Relevant data on solubility and partition coefficients are important for understanding its behavior in biological systems.
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4